molecular formula C8H12Cl2N2OS B2365916 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride CAS No. 1170979-24-4

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride

Cat. No.: B2365916
CAS No.: 1170979-24-4
M. Wt: 255.16
InChI Key: MNOBOIONDKDYFC-UHFFFAOYSA-N
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Description

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride typically involves the chloromethylation of a thiazole derivative followed by acylation. One common method includes the reaction of 2-chloromethyl-1,3-thiazole with N,N-dimethylacetamide in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes using chlorosulfonic acid and dimethoxymethane in dichloromethane, catalyzed by zinc iodide . This method is efficient and can be scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in pathogens. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1,3-thiazole hydrochloride
  • 2-[(4,6-diphenethoxypyrimidin-2-yl)thio]hexanoic acid
  • 2,4-disubstituted arylthiazoles

Uniqueness

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride is unique due to its specific structural features that confer distinct reactivity and bioactivity. Compared to similar compounds, it may offer enhanced efficacy or selectivity in certain applications, making it a valuable compound for further research and development .

Biological Activity

2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride (CAS Number: 1170979-24-4) is a thiazole derivative with potential pharmaceutical applications. This compound has garnered attention due to its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

The molecular formula of this compound is C₇H₁₁ClN₂OS·HCl. Its structure includes a thiazole ring, which is known for its biological significance due to its ability to interact with various biological targets.

Research indicates that compounds containing thiazole moieties often exhibit a range of biological activities, such as antimicrobial, anti-inflammatory, and anticancer effects. The presence of the chloromethyl group enhances the reactivity of the thiazole ring, potentially allowing for interactions with cellular targets.

  • Antimicrobial Activity : Thiazole derivatives have been studied for their ability to inhibit bacterial growth. The specific compound may exhibit activity against various strains of bacteria due to its structural characteristics that facilitate binding to bacterial enzymes or receptors .
  • Anti-inflammatory Effects : Some studies suggest that thiazole compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by excessive inflammation .
  • Anticancer Potential : There is emerging evidence that thiazole derivatives may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. The specific mechanisms often involve targeting key proteins involved in cancer cell survival .

Case Studies

Several studies have explored the biological effects of thiazole derivatives similar to this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting a potential application for treating infections .
  • Anti-inflammatory Study : Research conducted on a related thiazole compound demonstrated its ability to reduce inflammation in animal models by decreasing levels of TNF-alpha and IL-6 cytokines . This suggests that similar compounds may have therapeutic potential in inflammatory diseases.
  • Cancer Research : A paper highlighted the anticancer properties of thiazole derivatives in vitro against various cancer cell lines. The study reported that these compounds induced apoptosis through mitochondrial pathways, showing promise for further development as anticancer agents .

Data Table

The following table summarizes key biological activities associated with this compound and similar compounds:

Biological ActivityDescriptionReferences
AntimicrobialInhibits growth of bacteria; effective against multiple strains
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cells; disrupts cell cycle

Properties

IUPAC Name

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2OS.ClH/c1-11(2)8(12)3-7-10-6(4-9)5-13-7;/h5H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOBOIONDKDYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=NC(=CS1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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